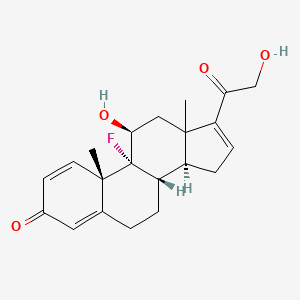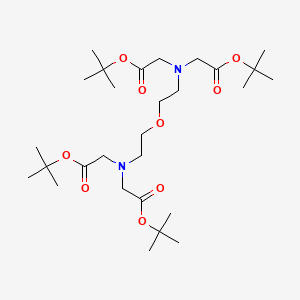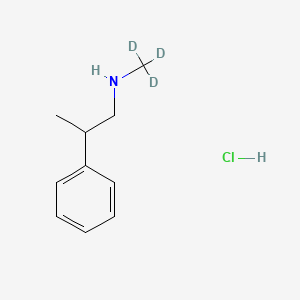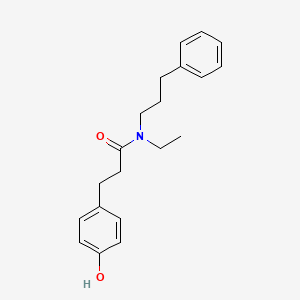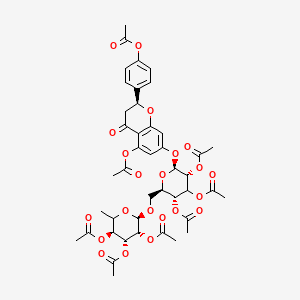
Narirutin Octaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Narirutin Octaacetate is a derivative of narirutin, a flavanone glycoside predominantly found in citrus fruits such as oranges, mandarins, and grapefruits. Narirutin itself is known for its various therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This compound is synthesized by acetylating narirutin, which enhances its stability and bioavailability for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Narirutin Octaacetate typically involves the acetylation of narirutin. The process begins with the extraction of narirutin from citrus fruits. Narirutin is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure complete acetylation of the hydroxyl groups present in narirutin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The extraction of narirutin is optimized using advanced techniques such as supercritical fluid extraction. The acetylation process is then scaled up using industrial reactors, ensuring consistent quality and yield of this compound .
化学反应分析
Types of Reactions
Narirutin Octaacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its parent compound, narirutin.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Narirutin and partially reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Narirutin Octaacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylation reactions and the stability of acetylated flavonoids.
Biology: Investigated for its potential to modulate biological pathways and its bioavailability compared to narirutin.
Medicine: Explored for its enhanced therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
Industry: Utilized in the development of functional foods, dietary supplements, and nutraceuticals.
作用机制
Narirutin Octaacetate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in inflammation.
Antioxidant: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Anti-cancer: Induces apoptosis, inhibits cell proliferation, and modulates signaling pathways involved in cancer progression.
相似化合物的比较
Similar Compounds
Naringin: Another flavanone glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Hesperidin: A flavanone glycoside with similar therapeutic effects, commonly found in citrus peels.
Nobiletin: A polymethoxyflavone with potent anti-cancer and anti-inflammatory properties.
Uniqueness of Narirutin Octaacetate
This compound is unique due to its enhanced stability and bioavailability compared to its parent compound, narirutin. The acetylation process not only improves its pharmacokinetic properties but also broadens its range of applications in scientific research and industry .
属性
分子式 |
C43H48O22 |
|---|---|
分子量 |
916.8 g/mol |
IUPAC 名称 |
[(3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,5R,6S)-3,4,5-triacetyloxy-6-[[(2S)-5-acetyloxy-2-(4-acetyloxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C43H48O22/c1-18-36(57-21(4)46)38(59-23(6)48)40(61-25(8)50)42(54-18)53-17-34-37(58-22(5)47)39(60-24(7)49)41(62-26(9)51)43(65-34)63-29-14-32(56-20(3)45)35-30(52)16-31(64-33(35)15-29)27-10-12-28(13-11-27)55-19(2)44/h10-15,18,31,34,36-43H,16-17H2,1-9H3/t18?,31-,34+,36-,37+,38+,39?,40+,41+,42+,43+/m0/s1 |
InChI 键 |
MNNUEJPVONEJTH-BGSIXNMZSA-N |
手性 SMILES |
CC1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](C([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


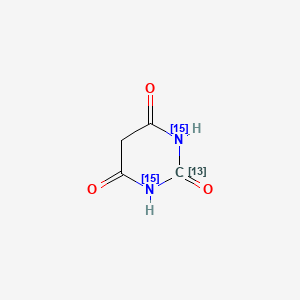
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
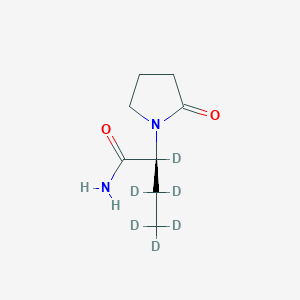
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

